REACTION_CXSMILES
|
C(N(CC)CC)C.Cl.[CH3:9][O:10][C:11]1[CH:27]=[CH:26][C:14]([CH2:15][CH:16]2[C:25]3[CH2:24][CH2:23][CH2:22][CH2:21][C:20]=3[CH2:19][CH2:18][NH:17]2)=[CH:13][CH:12]=1.C(Cl)Cl.[CH:31]1([C:35](Cl)=[O:36])[CH2:34][CH2:33][CH2:32]1>O>[CH:31]1([C:35]([N:17]2[CH2:18][CH2:19][C:20]3[CH2:21][CH2:22][CH2:23][CH2:24][C:25]=3[CH:16]2[CH2:15][C:14]2[CH:13]=[CH:12][C:11]([O:10][CH3:9])=[CH:27][CH:26]=2)=[O:36])[CH2:34][CH2:33][CH2:32]1 |f:1.2|
|
Name
|
|
Quantity
|
22.2 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.COC1=CC=C(CC2NCCC=3CCCCC23)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C1(CCC1)C(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
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CUSTOM
|
Details
|
with stirring to the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 200 ml
|
Type
|
TEMPERATURE
|
Details
|
ice-bath cooling
|
Type
|
TEMPERATURE
|
Details
|
while maintaining a temperature of 0° to 5° C
|
Type
|
STIRRING
|
Details
|
After stirring the reaction mixture for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
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ADDITION
|
Details
|
by adding 50 ml
|
Type
|
CUSTOM
|
Details
|
of 10% sulfuric acid, and the methylene chloride layer separated
|
Type
|
ADDITION
|
Details
|
the methylene chloride solution containing IIa
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
CUSTOM
|
Details
|
Recrystallization of a sample of the solidified material from acetone
|
Type
|
CUSTOM
|
Details
|
provides crystalline product IIa, m.p. 89°-91°
|
Name
|
|
Type
|
|
Smiles
|
C1(CCC1)C(=O)N1C(C=2CCCCC2CC1)CC1=CC=C(C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |